molecular formula C16H12Cl2O2 B1391657 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1217250-82-2

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B1391657
CAS RN: 1217250-82-2
M. Wt: 307.2 g/mol
InChI Key: BYTKAPQQFIGGME-QPJJXVBHSA-N
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Description

The compound “1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a type of chalcone, which are open-chain flavonoids where the two aromatic rings are joined by a three-carbon chain . Chalcones display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a = 6.4704 (4) Å, b = 12.9304 (8) Å, c = 16.7181 (11) Å, α = 90°, β = 90°, γ = 90° and Z = 4 .


Chemical Reactions Analysis

The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of similar compounds shows that they are not planar, with significant dihedral angles between the planes of the two rings. This structural property is crucial in understanding the molecular interactions and packing in the crystal lattice (Benmekhbi et al., 2009).

Spectroscopic Characterization

  • Spectroscopic techniques like FT-IR, UV–visible, and NMR have been used to characterize similar molecules. These methods provide insights into the molecular structure and functional groups present in the compound (Sadgir et al., 2020).

Antimicrobial Activity

  • Some chalcone derivatives have been found to possess moderate antimicrobial activity against selected pathogens. This suggests potential applications of these compounds in the development of antimicrobial agents (Sadgir et al., 2020).

Optical and Electronic Properties

  • Chalcone derivatives demonstrate interesting optical properties, such as significant red-shifts in fluorescence, due to charge-transfer interactions. These properties are important for potential applications in optoelectronic materials (Zhao et al., 2017).

  • Nonlinear optical (NLO) properties of chalcone derivatives are significant, making them suitable for use in semiconductor devices and optical limiting applications (Shkir et al., 2019).

Antioxidant Activity

  • Certain chalcone derivatives exhibit antioxidant activity, with some showing stronger effects than others depending on the functional groups present. This aspect is relevant for potential therapeutic or preservative uses (Sulpizio et al., 2016).

Crystal Engineering and Drug Design

  • The ability to form different molecular conformations and intermolecular interactions, as seen in the crystal structures of similar compounds, suggests potential for these molecules in crystal engineering and drug design (Salian et al., 2018).

  • The structural and electronic properties of similar compounds have been studied using computational methods, providing insights for drug design and material science applications (Adole et al., 2020).

Future Directions

The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity . This suggests potential future directions for the use of this compound in the development of antimicrobial agents.

properties

IUPAC Name

(E)-1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-10H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKAPQQFIGGME-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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